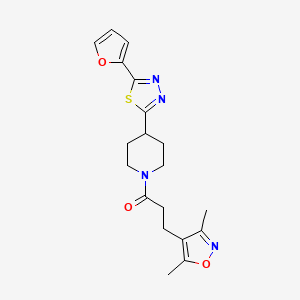

![molecular formula C18H14N2OS2 B2397400 2-(4-Methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione CAS No. 867040-84-4](/img/structure/B2397400.png)

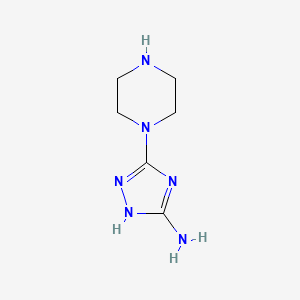

2-(4-Methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(4-Methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione” is a chemical compound. It is a type of pyrimidine-thione, a class of compounds known for their antitumor activities . These compounds are synthesized via the conversion of the C=O group into the C=S functional group-based tricyclic pyrimidinone systems .

Synthesis Analysis

The synthesis of such compounds involves the use of Lawesson’s reagent and phosphorus pentasulfide as thionation agents . The process was performed under the combinatorial and parallel synthesis of pyrimidine-based small molecules, along with a one-pot reaction strategy .

Chemical Reactions Analysis

The formation of thiones, such as “2-(4-Methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione”, involves the conversion of the C=O group into the C=S functional group . This process is facilitated by the use of Lawesson’s reagent and phosphorus pentasulfide as thionation agents .

科学的研究の応用

Antitumor Activity

Pyrimidine-thiones have garnered attention due to their potential as antitumor agents. Researchers have synthesized novel pyrimidine-thiones and evaluated their activity against human cancer cell lines. For instance, compound 13aa (1-methyl-2-(4-(trifluoromethyl)phenyl)-1,6,7,8,9,10-hexahydro-4H-pyrrolo[2’,3’:4,5]pyrimido[1,2-a]azepine-4-thione) demonstrated significant cytotoxicity against the HT-29 colon cancer cell line . Further investigations into the mechanism of action and optimization of derivatives could lead to promising therapeutic options.

CDK2 Inhibition

Designing compounds that target cyclin-dependent kinase 2 (CDK2) is crucial for cancer therapy. Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been synthesized as novel CDK2 inhibitors. These compounds exhibit superior cytotoxic activities against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines . Investigating their selectivity and pharmacokinetic properties is essential for clinical translation.

Anti-Inflammatory Effects

Researchers have explored pyrazolo[4,3-d]pyrimidine analogs for their anti-inflammatory properties. Incorporating a 3-morpholinopropan-1-amine moiety into the pyrazolo[4,3-d]pyrimidine scaffold enhanced anti-inflammatory effects in RAW264.7 cells . Understanding the underlying mechanisms and optimizing these derivatives could lead to novel anti-inflammatory drugs.

将来の方向性

作用機序

Target of Action

Similar pyrimidine-based small molecules have been reported to inhibit various major enzymes , indicating the importance of these class compounds in medicinal chemistry .

Mode of Action

It is known that pyrimidine-based small molecules can induce apoptosis while progressing via the cell cycle by inhibiting appropriate targets .

Biochemical Pathways

It is known that pyrimidine-based small molecules can affect various biochemical pathways, including those involved in cell cycle progression, initiation of dna damage response, and apoptosis .

Pharmacokinetics

Most of the synthesized compounds in a related study were predicted to have good pharmacokinetics properties in a theoretical kinetic study .

Result of Action

It is known that pyrimidine-based small molecules can result in genomic dysfunction and cell death .

特性

IUPAC Name |

2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2OS2/c1-23-13-8-6-11(7-9-13)16-19-17-14(18(22)20-16)10-12-4-2-3-5-15(12)21-17/h2-9H,10H2,1H3,(H,19,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWHCCATWVLEEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=CC=CC=C4C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

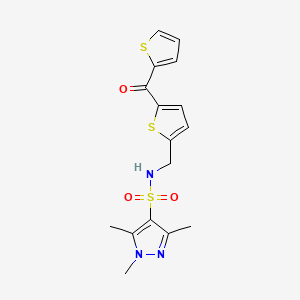

![ethyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B2397317.png)

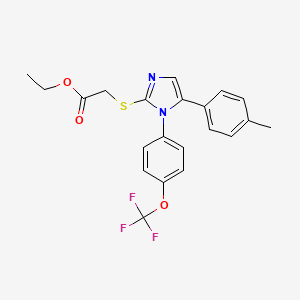

![8,8-dimethyl-2-(methylsulfanyl)-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B2397319.png)

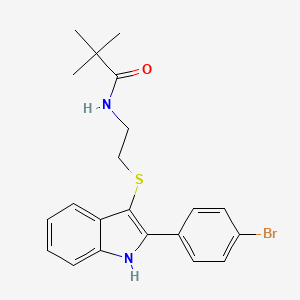

![2-[3-(tert-Butyldimethylsiloxy)propoxy]acetonitrile](/img/structure/B2397323.png)

![N-[(2-chloropyridin-4-yl)sulfonyl]-4-cyclopropaneamidobenzamide](/img/structure/B2397324.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2397325.png)

![1-Azido-3-[(2-methylpropan-2-yl)oxy]cyclobutane](/img/structure/B2397332.png)

![N-[Cyano(cyclohexyl)methyl]-1-phenyl-1,2,4-triazole-3-carboxamide](/img/structure/B2397338.png)